molecular formula C12H10N2O4 B5507902 3-methyl-N-(3-nitrophenyl)furan-2-carboxamide

3-methyl-N-(3-nitrophenyl)furan-2-carboxamide

Cat. No.: B5507902
M. Wt: 246.22 g/mol
InChI Key: SNYKECRTWRQOEF-UHFFFAOYSA-N
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Description

3-methyl-N-(3-nitrophenyl)furan-2-carboxamide is an organic compound belonging to the class of furan derivatives. It is characterized by a furan ring substituted with a methyl group at the 3-position and a nitrophenyl group at the N-position of the carboxamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(3-nitrophenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Amidation: The final step involves the formation of the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(3-nitrophenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-(3-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial effects. The furan ring may also contribute to the compound’s reactivity and interaction with biological pathways .

Comparison with Similar Compounds

Similar Compounds

    3-methyl-N-(4-nitrophenyl)furan-2-carboxamide: Similar structure but with the nitro group at the 4-position.

    3-methyl-N-(3-nitrophenyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

3-methyl-N-(3-nitrophenyl)furan-2-carboxamide is unique due to the specific positioning of the nitro group and the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

3-methyl-N-(3-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-8-5-6-18-11(8)12(15)13-9-3-2-4-10(7-9)14(16)17/h2-7H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYKECRTWRQOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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